Potassium trifluoro(3-methoxy-5-(trifluoromethyl)phenyl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro[3-methoxy-5-(trifluoromethyl)phenyl]boranuide is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in various chemical reactions, particularly in organic synthesis. The presence of trifluoromethyl groups in the compound enhances its stability and reactivity, making it a valuable reagent in both academic and industrial research.
Vorbereitungsmethoden
The synthesis of potassium trifluoro[3-methoxy-5-(trifluoromethyl)phenyl]boranuide typically involves the reaction of boronic acids or boronate esters with potassium trifluoroborate salts. The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or nickel complexes. Industrial production methods may involve large-scale batch reactions under controlled temperature and pressure conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Potassium trifluoro[3-methoxy-5-(trifluoromethyl)phenyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic or electrophilic reagents. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure.
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro[3-methoxy-5-(trifluoromethyl)phenyl]boranuide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in cross-coupling reactions, particularly in the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of advanced materials, including polymers and specialty chemicals
Wirkmechanismus
The mechanism by which potassium trifluoro[3-methoxy-5-(trifluoromethyl)phenyl]boranuide exerts its effects involves the interaction of its boron atom with various molecular targets. The trifluoromethyl groups enhance the compound’s ability to participate in electrophilic and nucleophilic reactions, facilitating the formation of new chemical bonds. The molecular pathways involved depend on the specific application and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Potassium trifluoro[3-methoxy-5-(trifluoromethyl)phenyl]boranuide can be compared with other similar compounds, such as:
- Potassium trifluoro[4-(trifluoromethyl)phenyl]boranuide
- Potassium trifluoro[3-methoxyphenyl]boranuide
- Potassium trifluoro[3,5-bis(trifluoromethyl)phenyl]boranuide These compounds share similar structural features but differ in the position and number of trifluoromethyl groups, which can influence their reactivity and applications. Potassium trifluoro[3-methoxy-5-(trifluoromethyl)phenyl]boranuide is unique due to its specific substitution pattern, which provides distinct chemical properties and reactivity .
Eigenschaften
Molekularformel |
C8H6BF6KO |
---|---|
Molekulargewicht |
282.03 g/mol |
IUPAC-Name |
potassium;trifluoro-[3-methoxy-5-(trifluoromethyl)phenyl]boranuide |
InChI |
InChI=1S/C8H6BF6O.K/c1-16-7-3-5(8(10,11)12)2-6(4-7)9(13,14)15;/h2-4H,1H3;/q-1;+1 |
InChI-Schlüssel |
PCXQSVVTGQLZPJ-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CC(=CC(=C1)OC)C(F)(F)F)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.